

# An In-depth Technical Guide to CRTh2 Gene (PTGDR2) Expression in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as CD294 or Prostaglandin D2 Receptor 2 (PTGDR2), is a G protein-coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses. Encoded by the PTGDR2 gene, this receptor is a key player in allergic diseases such as asthma and atopic dermatitis. Its activation by its primary ligand, prostaglandin D2 (PGD2), mediates the chemotaxis and activation of several key immune cell populations. This technical guide provides a comprehensive overview of CRTh2 expression in immune cells, detailing quantitative expression levels, experimental protocols for its detection, and the associated signaling pathways.

# Data Presentation: Quantitative Expression of CRTh2 in Immune Cells

The expression of CRTh2 is highly enriched in specific subsets of immune cells associated with type 2 immunity. Below is a summary of its expression at both the mRNA (PTGDR2) and protein (CRTh2/CD294) levels.

# Table 1: Relative mRNA Expression of PTGDR2 in Human Immune Cells



| Immune Cell Type                      | Relative mRNA<br>Expression Level    | Method  | Source |
|---------------------------------------|--------------------------------------|---------|--------|
| Eosinophils                           | Group Enriched                       | RNA-seq | [1]    |
| Basophils                             | Group Enriched                       | RNA-seq | [1]    |
| Asthmatic Peripheral<br>Blood (Whole) | 1.989-fold increase<br>vs. controls  | RNA-seq | [2]    |
| Asthmatic Peripheral<br>Blood (Whole) | Upregulated (p < 0.001) vs. controls | qPCR    | [3][4] |

Note: "Group Enriched" indicates that the mRNA expression in a group of cell types (e.g., eosinophils and basophils) is at least five-fold higher than the average expression of all other cell types.

Table 2: Surface Protein Expression of CRTh2 on Human Immune Cells



| Immune Cell Type                           | Protein Expression<br>Level                                       | Method         | Source |
|--------------------------------------------|-------------------------------------------------------------------|----------------|--------|
| Eosinophils                                | High                                                              | Flow Cytometry |        |
| Basophils                                  | High                                                              | Flow Cytometry |        |
| Th2 Cells                                  | High (on in vitro-<br>differentiated)                             | Flow Cytometry |        |
| Type 2 Innate<br>Lymphoid Cells<br>(ILC2s) | High                                                              | Flow Cytometry |        |
| Th2 Cells (circulating CD4+)               | ~26.5% of IL-4+ cells,<br>~35.5% of IL-13+ cells<br>in asthmatics | Flow Cytometry |        |
| Th1 Cells                                  | Negative                                                          | Flow Cytometry | _      |
| B Lymphocytes                              | Negative                                                          | Flow Cytometry |        |
| Neutrophils                                | Negative                                                          | Flow Cytometry |        |
| Monocytes                                  | Not detected / Weakly expressed                                   | Flow Cytometry | _      |
| Dendritic Cells                            | Weakly expressed                                                  | Flow Cytometry |        |

# Mandatory Visualization: Signaling Pathways and Experimental Workflows CRTh2 Signaling Pathway

Activation of CRTh2 by PGD2 initiates a signaling cascade through a Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx is a critical step for subsequent cellular responses such as chemotaxis, degranulation, and cytokine production.





Click to download full resolution via product page

CRTh2 receptor signaling cascade.

## **Transcriptional Regulation of PTGDR2**

The expression of the PTGDR2 gene is primarily driven by the master Th2 transcription factor, GATA3. GATA3 binds to the promoter region of PTGDR2, inducing its transcription, which is a key step in Th2 cell differentiation. Conversely, upon T-cell receptor (TCR) activation, the transcription factor NFAT1 (Nuclear Factor of Activated T-cells 1) is activated. NFAT1 can bind to a site overlapping with the GATA3 binding site on the PTGDR2 promoter, competitively inhibiting GATA3-mediated transcription and leading to the downregulation of CRTh2 expression.





Click to download full resolution via product page

Transcriptional control of PTGDR2 expression.

# Experimental Workflow: Flow Cytometry for CRTh2 Detection

Flow cytometry is a powerful technique to quantify the expression of CRTh2 on the surface of various immune cells within a heterogeneous population like peripheral blood mononuclear cells (PBMCs). The workflow involves staining the cells with a cocktail of fluorescently labeled antibodies to identify specific cell lineages and to quantify CRTh2 expression.





Click to download full resolution via product page

Workflow for CRTh2 analysis by flow cytometry.

# **Experimental Protocols Flow Cytometry for Cell Surface CRTh2 Expression**



This protocol is designed for the simultaneous identification of CRTh2 expression on eosinophils, basophils, and T cells from human peripheral blood.

#### Materials:

- Whole blood collected in EDTA tubes
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Antibodies:
  - FITC-conjugated anti-CRTh2 (CD294)
  - PE-conjugated anti-CD203c
  - PC5-conjugated anti-CD3
  - APC-conjugated anti-CD16
- Isotype controls for each antibody
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Aliquot 100 μL of whole blood into a flow cytometry tube.
  - Add the cocktail of fluorescently labeled antibodies at pre-titrated optimal concentrations.
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
  - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.



- Wash the cell pellet twice with 2 mL of cold FACS buffer.
- Resuspend the final cell pellet in 500 μL of FACS buffer.
- Data Acquisition:
  - Acquire the samples on a flow cytometer, collecting at least 50,000 events in the leukocyte gate.
- · Gating Strategy:
  - First, gate on the total leukocyte population using a forward scatter (FSC) versus side scatter (SSC) plot.
  - From the leukocyte gate, identify eosinophils as the population with high SSC and negative for CD16.
  - The remaining granulocytes and lymphocytes (lower SSC) can be further resolved.
     Basophils can be identified as CD3- and lymphocytes as CD3+.
  - Within the gated populations, quantify the percentage of CRTh2-positive cells and the
     Mean Fluorescence Intensity (MFI) of CRTh2 expression.

### Quantitative PCR (qPCR) for PTGDR2 mRNA Expression

This protocol describes the quantification of PTGDR2 mRNA from isolated immune cells or whole blood.

#### Materials:

- RNA isolation kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green-based)
- qPCR instrument
- Nuclease-free water



- Primers (to be reconstituted to 10 μM):
  - Human PTGDR2 Forward: 5'-GCTGATGACCGTGCTCTTCACT-3'
  - Human PTGDR2 Reverse: 5'-AATCGCAAGGCTCGGAGGTCTT-3'
  - Human GAPDH (Reference Gene) Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
  - Human GAPDH (Reference Gene) Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

#### Procedure:

- RNA Extraction and cDNA Synthesis:
  - Isolate total RNA from the cell sample using a commercial kit, following the manufacturer's protocol.
  - Assess RNA quantity and quality (A260/280 ratio of ~2.0).
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix in a 20 μL final volume per reaction:
    - 10 µL 2x SYBR Green Master Mix
    - 1 μL Forward Primer (10 μM)
    - 1 μL Reverse Primer (10 μM)
    - 4 μL Nuclease-free water
    - 4 μL cDNA template (diluted 1:10)
  - Run samples in triplicate. Include no-template controls (NTCs).
- qPCR Cycling Conditions:



- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
  - Denaturation: 95°C for 15 seconds
  - Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis: Perform a melt curve analysis to ensure primer specificity.
- Data Analysis:
  - Calculate the relative expression of PTGDR2 using the delta-delta Ct (2-ΔΔCt) method, normalizing to the GAPDH reference gene.

# Immunohistochemistry (IHC) for CRTh2 in Tissue Sections

This protocol provides a general guideline for staining CRTh2 in formalin-fixed, paraffinembedded (FFPE) tissue.

#### Materials:

- FFPE tissue sections on charged slides
- Xylene and graded ethanol series
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-human CRTh2
- Biotinylated secondary antibody (e.g., goat anti-rabbit)
- Streptavidin-HRP conjugate



- DAB substrate kit
- Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each, followed by a final rinse in distilled water.
- Antigen Retrieval:
  - Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.
  - Rinse with PBS.
  - Block non-specific binding with blocking buffer for 30-60 minutes.
  - Incubate with the primary anti-CRTh2 antibody overnight at 4°C.
  - Rinse with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
  - Rinse with PBS and apply the streptavidin-HRP conjugate for 30 minutes.
- Visualization and Counterstaining:
  - Develop the signal with DAB substrate until the desired color intensity is reached.



- Rinse with water.
- Counterstain with hematoxylin.
- o Dehydrate, clear, and mount the slides.

### Conclusion

The selective and high-level expression of CRTh2 on key effector cells of type 2 immunity, including eosinophils, basophils, Th2 cells, and ILC2s, underscores its significance as a therapeutic target for allergic and inflammatory diseases. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to accurately quantify and analyze CRTh2 expression and to further elucidate its role in disease pathogenesis. Understanding the nuances of its expression and signaling is critical for the development of novel antagonists and for stratifying patient populations who are most likely to benefit from CRTh2-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Optimal Identification of Human Conventional and Non-conventional (CRTH2-IL7Rα-)
   ILC2s Using Additional Surface Markers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTGDR2 Expression in Peripheral Blood as a Potential Biomarker in Adult Patients with Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTGDR2 Expression in Peripheral Blood as a Potential Biomarker in Adult Patients with Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CRTh2 Gene (PTGDR2)
   Expression in Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8777224#crth2-gene-ptgdr2-expression-in-immune-cells]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com